

Application Notes and Protocols for Lipidomics Profiling of N-Acyl Amino Acids

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Compound of Interest

Compound Name: *N-Arachidonoyl-L-Serine-d8*

Cat. No.: *B8236286*

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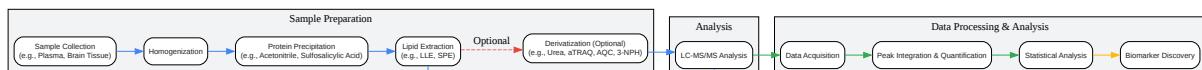
Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in a diverse range of physiological and pathological processes, including inflammation, pain perception, and metabolic regulation.^{[1][2][3]} Accurate and robust analytical methods for the comprehensive profiling of NAAAs in biological matrices are crucial for understanding their biological roles and for the discovery of potential biomarkers and therapeutic targets.^{[4][5]} This document provides a detailed workflow for the profiling of N-acyl amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data analysis. The protocols described herein are intended to provide a starting point for researchers to develop and validate their own specific assays.

Overall Lipidomics Workflow for N-Acyl Amino Acid Profiling

The following diagram illustrates the general workflow for the lipidomic analysis of N-acyl amino acids.



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